1-溴-2-氟-2-甲基丁烷

描述

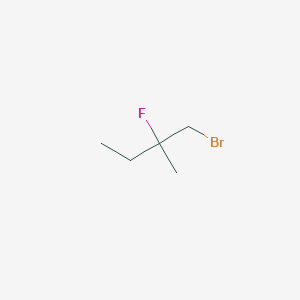

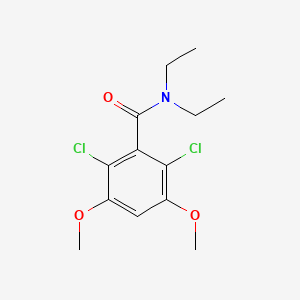

1-Bromo-2-fluoro-2-methylbutane is an organic compound. It is a type of alkyl halide where one or more hydrogen atoms in an alkane have been replaced by halogen atoms . The compound has a molecular formula of C5H10BrF .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-2-methylbutane can be represented by the formula C5H10BrF . More detailed structural information, such as 2D or 3D representations, were not found in the retrieved data.Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2-fluoro-2-methylbutane are not explicitly mentioned in the retrieved data. Alkyl halides, in general, have properties that depend on the nature of the alkyl group and the halogen .科学研究应用

光学性质和分子结构

已经对1-溴-2-氟-2-甲基丁烷进行了光学性质和其对分子结构的影响的研究。Brauns(1937)研究了各种1-卤代-2-甲基丁烷的光学旋转和原子尺寸,包括1-溴-2-氟衍生物。他们发现这些化合物的分子旋转差异与卤素原子(Brauns, 1937)的原子半径差异之间存在实质性一致。

构象分析

王等人(2002)利用振动圆二色性和密度泛函理论分析了1-溴-2-甲基丁烷的构象稳定性和结构。他们将实验光谱与从头算预测进行比较,以了解主要构象和溴对分子的影响(Wang et al., 2002)。

合成中的应用

Kröger和Haufe(1997)在γ-和δ-氟-α-氨基酸的立体选择性合成中利用了1-溴-2-氟-2-甲基丁烷。该过程涉及使用1-溴-2-氟烷烃烷基化萜基甘氨酸酯亚胺,展示了这种化合物在有机合成中的实用性(Kröger & Haufe,1997)。

热分解研究

Hargreaves等人(2007)研究了1-溴-2-甲基丁烷的热分解。他们发现氧气和氢溴酸催化了其分解,并注意到在不同条件下主要反应产物的相对比例存在变化(Hargreaves et al., 2007)。

自氧化过程

Howard等人(1977)研究了光学活性1-溴-2-甲基丁烷的自氧化过程,重点关注光学活性1-溴-2-甲基-2-丁基自由基在完全消旋之前被氧部分捕获的情况(Howard et al., 1977)。

振动光谱分析

Crowder和Jalilian(1978)对支链溴化物进行了振动分析,包括1-溴-2-甲基丁烷。他们获得了各种构象体的红外和拉曼光谱,有助于理解这类化合物中的分子振动(Crowder & Jalilian, 1978)。

作用机制

Target of Action

1-Bromo-2-fluoro-2-methylbutane is a halogenated alkane, and its primary targets are the hydrogen atoms on the β-carbon in an organic compound . The β-carbon is the carbon atom adjacent to the carbon atom that is attached to the halogen .

Mode of Action

The compound undergoes a bimolecular elimination mechanism, known as the E2 mechanism . In this mechanism, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it . This results in the formation of a C=C double bond and a bromide ion .

Biochemical Pathways

The E2 mechanism is a single-step concerted reaction, similar to the S N 2 mechanism, with multiple electron pair transfers happening at the same time . The reaction rate depends on the concentration of both the substrate and the base . The dehydrohalogenation of 2-bromo-2-methylbutane can produce two products, 2-methyl-2-butene and 2-methyl-1-butene, by following two different pathways .

Result of Action

The result of the E2 reaction is the formation of a C=C double bond and a bromide ion . The formation of the double bond can lead to the creation of an alkene from an alkyl halide . The specific alkene formed depends on the structure of the original alkyl halide and the specific β-hydrogen that is eliminated .

Action Environment

The action of 1-Bromo-2-fluoro-2-methylbutane can be influenced by various environmental factors. The temperature and the pH of the environment can affect the rate of the E2 reaction . Additionally, the presence of other substances, such as bases or other reactive species, can also influence the reaction .

安全和危害

Safety data sheets suggest that 1-Bromo-2-fluoro-2-methylbutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

生化分析

Biochemical Properties

1-Bromo-2-fluoro-2-methylbutane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, halogenated alkanes like 1-Bromo-2-fluoro-2-methylbutane are known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The nature of these interactions can include covalent binding to the enzyme’s active site, leading to inhibition of enzyme activity .

Cellular Effects

The effects of 1-Bromo-2-fluoro-2-methylbutane on cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 1-Bromo-2-fluoro-2-methylbutane can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can affect cellular metabolism by disrupting the normal function of metabolic enzymes, leading to altered levels of key metabolites .

Molecular Mechanism

At the molecular level, 1-Bromo-2-fluoro-2-methylbutane exerts its effects through several mechanisms. One key mechanism is the covalent modification of biomolecules, such as proteins and nucleic acids. This can result in enzyme inhibition or activation, depending on the specific target. For instance, the compound can form adducts with the active sites of enzymes, leading to their inactivation. Additionally, 1-Bromo-2-fluoro-2-methylbutane can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-2-fluoro-2-methylbutane can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to 1-Bromo-2-fluoro-2-methylbutane in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as sustained alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Bromo-2-fluoro-2-methylbutane vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. At high doses, 1-Bromo-2-fluoro-2-methylbutane can cause adverse effects such as liver toxicity, as evidenced by increased levels of liver enzymes in the blood .

Metabolic Pathways

1-Bromo-2-fluoro-2-methylbutane is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or other cofactors. These metabolic pathways help to reduce the toxicity of 1-Bromo-2-fluoro-2-methylbutane and facilitate its excretion from the body .

Transport and Distribution

Within cells and tissues, 1-Bromo-2-fluoro-2-methylbutane is transported and distributed through interactions with various transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 1-Bromo-2-fluoro-2-methylbutane within tissues can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of 1-Bromo-2-fluoro-2-methylbutane can impact its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can influence the interactions of 1-Bromo-2-fluoro-2-methylbutane with biomolecules and its overall biological effects .

属性

IUPAC Name |

1-bromo-2-fluoro-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrF/c1-3-5(2,7)4-6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWDAGTVDLZKTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)

![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)

![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)

![[(4-Dimethylamino-pyrimidin-2-yl)-methyl-amino]-acetic acid](/img/structure/B1474253.png)

![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonamide](/img/structure/B1474254.png)

![(S)-tert-butyl 3-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperazin-1-carboxylate](/img/structure/B1474256.png)